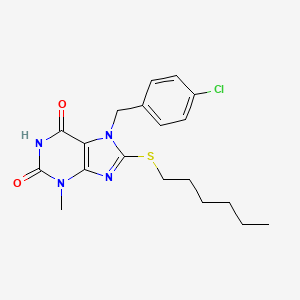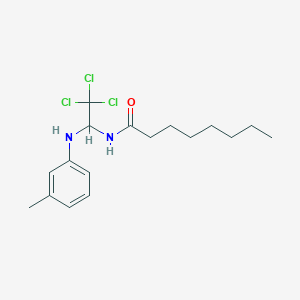![molecular formula C17H15Br2N3OS B11993799 3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B11993799.png)
3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE typically involves the following steps:
Formation of 3-BROMO-BENZOIC ACID: This can be achieved through the bromination of benzoic acid using bromine in the presence of a catalyst.
Synthesis of 4-P-TOLYL-3H-THIAZOL-2-YLIDENE: This intermediate can be synthesized through a multi-step process involving the reaction of p-toluidine with carbon disulfide and subsequent cyclization.
Hydrazide Formation: The final step involves the reaction of 3-BROMO-BENZOIC ACID with the thiazole intermediate in the presence of hydrazine hydrate to form the hydrazide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and hydrazide moiety are key functional groups that contribute to its biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-BROMO-BENZOIC ACID HYDRAZIDE: A simpler hydrazide derivative with similar reactivity.
4-P-TOLYL-3H-THIAZOL-2-YLIDENE-HYDRAZIDE: Lacks the bromine atom but shares the thiazole and hydrazide moieties.
BENZOIC ACID DERIVATIVES: Various substituted benzoic acids with different functional groups.
Uniqueness
The uniqueness of 3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom and the thiazole ring makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H15Br2N3OS |
|---|---|
Poids moléculaire |
469.2 g/mol |
Nom IUPAC |
3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide;hydrobromide |
InChI |
InChI=1S/C17H14BrN3OS.BrH/c1-11-5-7-12(8-6-11)15-10-23-17(19-15)21-20-16(22)13-3-2-4-14(18)9-13;/h2-10H,1H3,(H,19,21)(H,20,22);1H |
Clé InChI |
GZFIRKVKOKDASD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC(=CC=C3)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993722.png)
![Butyl 4-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11993730.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11993739.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993747.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993771.png)

![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993789.png)
![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11993794.png)


